1,3-Propanediamine, N'-benzo(g)quinolin-4-yl-N,N-diethyl-
1,3-Propanediamine, N'-benzo(g)quinolin-4-yl-N,N-diethyl-
Brand Name:
Vulcanchem
CAS No.:
56297-68-8
VCID:
VC21328400
InChI:
InChI=1S/C20H25N3/c1-3-23(4-2)13-7-11-21-19-10-12-22-20-15-17-9-6-5-8-16(17)14-18(19)20/h5-6,8-10,12,14-15H,3-4,7,11,13H2,1-2H3,(H,21,22)
SMILES:
CCN(CC)CCCNC1=CC=NC2=CC3=CC=CC=C3C=C12
Molecular Formula:
C20H25N3
Molecular Weight:
307.4 g/mol
1,3-Propanediamine, N'-benzo(g)quinolin-4-yl-N,N-diethyl-
CAS No.: 56297-68-8
Cat. No.: VC21328400
Molecular Formula: C20H25N3
Molecular Weight: 307.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56297-68-8 |
|---|---|
| Molecular Formula | C20H25N3 |
| Molecular Weight | 307.4 g/mol |
| IUPAC Name | N-benzo[g]quinolin-4-yl-N',N'-diethylpropane-1,3-diamine |
| Standard InChI | InChI=1S/C20H25N3/c1-3-23(4-2)13-7-11-21-19-10-12-22-20-15-17-9-6-5-8-16(17)14-18(19)20/h5-6,8-10,12,14-15H,3-4,7,11,13H2,1-2H3,(H,21,22) |
| Standard InChI Key | KTSYTPMUPYCPFS-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCCNC1=CC=NC2=CC3=CC=CC=C3C=C12 |
| Canonical SMILES | CCN(CC)CCCNC1=CC=NC2=CC3=CC=CC=C3C=C12 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator